2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
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Description
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Metabolic Pathways and Carcinogenicity : Research on chloroacetamide herbicides, such as acetochlor and metolachlor, highlights their metabolic activation pathways leading to carcinogenicity. These pathways involve complex metabolic activations resulting in DNA-reactive products. Understanding these pathways is crucial for evaluating the safety and environmental impact of similar compounds (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
- Radiosynthesis and Mode of Action : The synthesis of radiolabeled compounds, like chloroacetanilide herbicide acetochlor, facilitates studies on their metabolism and mode of action. This approach provides insights into the environmental fate and biological interactions of chloroacetamide derivatives (Latli & Casida, 1995).
Environmental Impact and Herbicide Transport
- Occurrence and Transport in the Environment : Studies tracking the environmental presence and transport pathways of acetochlor offer a foundation for assessing the environmental behavior of similar chloroacetamide compounds. Monitoring their presence in water sources and understanding their transport mechanisms can inform regulatory and safety measures (Clark & Goolsby, 1999).
Soil Interaction and Activity
- Soil Interaction and Herbicidal Activity : Research evaluating how wheat straw and irrigation affect the reception and activity of herbicides like acetochlor and metolachlor in soil provides valuable information on the agricultural applications and environmental fate of chloroacetamide herbicides. Understanding these interactions helps in developing application strategies that minimize environmental impact while maximizing agricultural efficiency (Banks & Robinson, 1986).
Inhibition of Fatty Acid Synthesis in Algae
- Bioactivity Against Algae : Chloroacetamides like alachlor have been shown to inhibit fatty acid synthesis in green algae, suggesting potential bioactivity of similar compounds against algae. This line of research may offer insights into the development of new algaecides or the assessment of environmental risks associated with chloroacetamide derivatives (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-25-11-13-26(14-12-25)21(17-3-7-19(28-2)8-4-17)15-24-22(27)16-29-20-9-5-18(23)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHRIQOYOBWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.